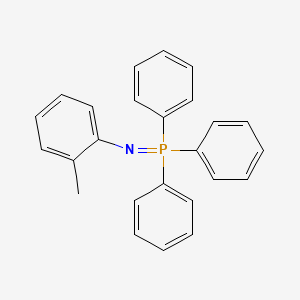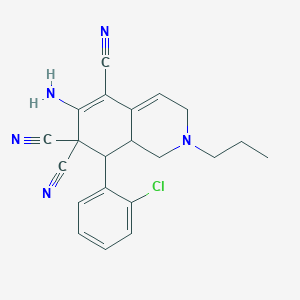
2-Methyl-N-(triphenylphosphoranylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(triphenylphosphoranylidene)aniline: is a compound with the following chemical structure:
C21H19NP
It consists of a triphenylphosphoranylidene group (Ph₃P=) attached to an aniline moiety. The compound is also known by other names, including (Carbomethoxymethylene)triphenylphosphorane and (Methoxycarbonylmethylene)triphenylphosphorane .
Preparation Methods
a. Synthetic Routes: The synthesis of 2-Methyl-N-(triphenylphosphoranylidene)aniline typically involves the reaction of aniline derivatives with a Wittig reagent. Here’s a common synthetic route:
Wittig Reaction:
b. Industrial Production Methods: Industrial-scale production methods for this compound are not widely documented. laboratory-scale synthesis using the Wittig reaction remains the primary approach.
Chemical Reactions Analysis
Types of Reactions:
Wittig Reaction: As mentioned earlier, the compound is primarily synthesized via the Wittig reaction, which involves C-C bond formation.
Other Reactions: While not as common, it may undergo other reactions typical of anilines, such as electrophilic aromatic substitution.
Wittig Reagent: The triphenylphosphoranylidene-containing compound serves as the Wittig reagent.
Aniline Derivatives: Reactants include various substituted anilines.
Solvents: Common solvents include chloroform, dichloromethane, or other organic solvents.
Major Products: The major product of the Wittig reaction is 2-Methyl-N-(triphenylphosphoranylidene)aniline itself.
Scientific Research Applications
Chemistry::
Wittig Reactions: The compound is valuable for synthesizing α,β-unsaturated esters through Wittig reactions.
Pyrazole Synthesis: It participates in the efficient synthesis of pyrazoles when reacted with methyl diazoacetate in the presence of triethylamine.
Biology and Medicine:: Research on its biological applications is limited, but its unique structure may inspire further investigations.
Industry::Fine Chemicals: It could find applications in the production of fine chemicals and specialty compounds.
Mechanism of Action
The exact mechanism by which 2-Methyl-N-(triphenylphosphoranylidene)aniline exerts its effects remains an area of study. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While there are no direct analogs, its combination of aniline and triphenylphosphoranylidene groups sets it apart. Similar compounds include other anilines and Wittig reagents.
Properties
CAS No. |
35843-74-4 |
|---|---|
Molecular Formula |
C25H22NP |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(2-methylphenyl)imino-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H22NP/c1-21-13-11-12-20-25(21)26-27(22-14-5-2-6-15-22,23-16-7-3-8-17-23)24-18-9-4-10-19-24/h2-20H,1H3 |
InChI Key |
BRVKYNOLBGVHFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-4-bromo-3-[(3-iodo-4-methylphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11532284.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11532291.png)
![N-(5-Chloro-2-methoxyphenyl)-N-({N'-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B11532292.png)
![(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B11532293.png)
![N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide](/img/structure/B11532299.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11532302.png)

![1-Acetyl-17-(4-chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11532315.png)
![N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-3-methoxybenzamide](/img/structure/B11532320.png)

![N-(2-bromo-4-methylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11532331.png)
![4-amino-N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11532346.png)
![1-[4-(Hexyloxy)phenyl]-3-(morpholin-4-yl)pyrrolidine-2,5-dione](/img/structure/B11532354.png)
![Phosphinic acid, [(methyl)(formyl)amino]methyl(2-phenylethyl)-](/img/structure/B11532359.png)
